Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl
Description
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl is a bicyclic heterocyclic compound featuring fused furo-pyrrole rings. Its structure comprises a partially saturated pyrrole ring fused with a furan moiety, substituted with an ethyl ester group at position 3 and a hydrochloride salt. This compound belongs to a class of fused heterocycles, which are pharmacologically significant due to their structural diversity and bioactivity.
Properties
IUPAC Name |
ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-12-9(11)7-5-13-8-4-10-3-6(7)8;/h5,10H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJHPMYVFGZDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence
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Starting Material : Methyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate.
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Selective Hydrolysis : The methyl ester is hydrolyzed to a carboxylic acid using aqueous KOH in THF/MeOH at 0–4°C, yielding the monoacid.
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Acyl Azide Formation : Treatment with oxalyl chloride converts the acid to an acyl chloride, which reacts with sodium azide in acetone to form the acyl azide.
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Curtius Rearrangement : Heating the acyl azide induces rearrangement to an isocyanate intermediate.
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Hydrolysis to Urea : The isocyanate is hydrolyzed in aqueous conditions to a urea derivative.
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Cyclization : Under basic conditions (e.g., KOH/EtOH), the urea undergoes intramolecular cyclization to form the fused furo-pyrrolidine ring.
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Esterification : Transesterification with ethanol in acidic media converts residual methyl esters to ethyl esters.
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HCl Salt Formation : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | 2 M KOH, THF/MeOH, 0°C | 81 |
| Acyl Azide | Oxalyl chloride, NaN₃, acetone | 68 |
| Cyclization | KOH, EtOH, reflux | 72 |
Advantages : High regioselectivity in cyclization; scalable.
Limitations : Multi-step process requiring strict temperature control.
Pd(II)-Catalyzed Annulative Cyclization
Inspired by the Pd(II)-catalyzed synthesis of furo-pyrrolo-pyridines, this method leverages transition-metal catalysis to construct the fused ring system in one pot.
Reaction Protocol
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Substrates : β-Ketodinitrile and ethyl propiolate.
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Catalysis : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (20 mol%), and PPh₃ (10 mol%) in DMF at 120°C.
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Mechanism : The nitrile groups undergo sequential cyclization via C–H activation, forming the pyrrolidine and furan rings concurrently.
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Esterification : In situ esterification with ethanol introduces the ethyl ester group.
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Salt Formation : The product is treated with HCl in Et₂O to yield the hydrochloride salt.
Optimization Insights
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Solvent : DMF outperforms THF or toluene due to better Pd solubility.
Advantages : One-pot synthesis; atom-economical.
Limitations : Requires specialized catalysts and anhydrous conditions.
Microwave-Assisted Hydrazinolysis and Cyclization
This method, derived from microwave-enhanced synthetic strategies, accelerates ring formation through controlled dielectric heating.
Procedure
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Hydrazinolysis : The diester precursor reacts with hydrazine hydrate under microwave irradiation (100°C, 300 W), forming a carbohydrazide.
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Aldehyde Condensation : The carbohydrazide reacts with formaldehyde in acetic acid, inducing cyclocondensation to form the pyrrolidine ring.
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Furan Formation : Oxidation of a dihydrofuran intermediate with MnO₂ yields the fused furan ring.
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Esterification and Salt Formation : As in Method 1.
Performance Metrics
Advantages : Rapid reaction times; high reproducibility.
Limitations : Requires specialized microwave equipment.
Comparative Analysis of Methods
| Method | Key Feature | Yield (%) | Scalability |
|---|---|---|---|
| Curtius Rearrangement | Regioselective cyclization | 72 | High |
| Pd(II)-Catalyzed | One-pot synthesis | 82 | Moderate |
| Microwave-Assisted | Rapid kinetics | 75 | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C9H12ClNO3
Molecular Weight: 203.65 g/mol
Physical Form: White to yellow solid
Purity: Typically ≥95%
Chemistry
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Building Block for Synthesis:
- Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique fused ring structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution .
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Chemical Reactions:
- The compound can undergo a variety of chemical reactions:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: May produce alcohols or amines.
- Substitution: Enables the introduction of diverse functional groups.
- The compound can undergo a variety of chemical reactions:
Biology
- Biological Activity:
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Mechanism of Action:
- Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate interacts with specific molecular targets, potentially modulating enzyme activity or receptor binding, leading to biological effects that warrant further investigation.
Medicine
- Pharmaceutical Intermediate:
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Case Studies:
- Preliminary studies have shown promising results in vitro for its anticancer activity against specific tumor types. Ongoing research aims to elucidate its full pharmacological profile and therapeutic potential.
Industry
- Material Development:
- Production Methods:
Mechanism of Action
The mechanism by which Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, it can influence biochemical processes by altering the function of key proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound is distinguished by its furo[2,3-c]pyrrole core. Key structural analogs include:
- Thieno[2,3-c]pyridine derivatives (e.g., Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl): Replaces the furan oxygen with sulfur, altering electronic properties and solubility .
- Disubstituted pyrrole carboxylates (e.g., Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate): Retains the pyrrole core but with bulky substituents, impacting steric hindrance and reactivity .
Table 1: Structural and Molecular Comparison
Analytical and Physicochemical Data
- Elemental Analysis: Pyrrole analogs (e.g., C21H22N4O2) show close agreement between calculated (C: 69.59%, H: 6.12%, N: 15.46%) and found values (C: 69.52%, H: 6.10%, N: 15.86%) . Thieno[2,3-c]pyridine HCl salt has higher molecular weight (352.88) due to sulfur and benzyl substituents .
- Spectroscopic Data :
Pharmacological Implications
- Thieno[2,3-c]pyridine HCl (Tinoridine HCl): Marketed as an anti-inflammatory agent, suggesting that the target furo-pyrrole analog may share similar biological targets .
- Pyrrolo[2,3-c]pyridine Esters : Demonstrated activity in CNS disorders due to their planar aromatic systems, hinting at possible neuropharmacological applications for the furo-pyrrole variant .
Biological Activity
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate has the molecular formula and a CAS number of 1445951-58-5. The synthesis typically involves the cyclization of ethyl acetoacetate with an appropriate amine under basic conditions, often utilizing sodium ethoxide as a catalyst. This method allows for the formation of the fused furan and pyrrole ring system characteristic of this compound .
Antimicrobial Activity
Research indicates that ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains. The structure's ability to interact with microbial cell membranes is thought to play a significant role in its effectiveness .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the furo-pyrrole structure is believed to enhance its interaction with biological targets involved in cell proliferation and survival .
Analgesic Effects
Recent studies have highlighted the analgesic activity of bioconjugates containing pyrrole structures. For instance, a study demonstrated that newly synthesized bioconjugates combining pyrrole with peptide sequences exhibited significant analgesic effects in animal models. While free pyrrole acids showed higher activity, their instability was mitigated when combined with peptide structures . This indicates a potential for developing therapeutic agents based on ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate.
The biological activity of ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate is primarily attributed to its ability to bind to various molecular targets, including enzymes and receptors. This binding can modulate enzymatic activity or receptor signaling pathways, leading to various biological responses such as antimicrobial effects or apoptosis in tumor cells .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic methodologies for preparing Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl?
The compound can be synthesized via cyclization reactions using intermediates such as 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with ethyl glycinate. Multi-step procedures often involve condensation, cyclization, and subsequent HCl salt formation. For example, cyclization of 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate yields furo[2,3-c]pyridazine derivatives, which can be further functionalized . Reaction optimization should focus on temperature control (e.g., 80°C for HCl salt precipitation) and solvent selection (e.g., dioxane for solubility) .
Q. How can researchers characterize the purity and structural identity of this compound?
Key methods include:
- NMR spectroscopy : Analyze proton environments (e.g., δ 4.27 ppm for ethyl ester protons) and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- HPLC : Monitor purity using reverse-phase columns with UV detection at 254 nm.
- X-ray crystallography : Resolve complex bicyclic frameworks if crystalline derivatives are obtained .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335) .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity in derivatives of this compound?
Enantiomeric control requires chiral auxiliaries or catalysts. For example:
- Chiral reduction : Use (-)-menthyloxy groups to induce stereoselectivity during hydrogenation (e.g., 80% yield with Pd/C) .
- Chiral HPLC : Separate enantiomers using cellulose-based columns and validate purity via optical rotation measurements .
Q. How to address contradictory solubility data in different solvents?
Solubility discrepancies (e.g., poor solubility in water vs. moderate in DMSO) arise from the compound’s amphiphilic nature. Strategies include:
Q. What in vitro/in vivo models are suitable for evaluating biological activity?
Q. How can reaction yields be improved in multi-step syntheses?
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) and improve yields by 15–20% .
- Catalyst optimization : Use chitosan or CAN (ceric ammonium nitrate) for eco-friendly cyclization (78% yield reported) .
Q. What analytical techniques resolve structural ambiguities in fused-ring systems?
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in the furopyrrole core .
- DFT calculations : Predict electronic properties and compare with experimental IR/Raman spectra .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on biological activity across studies?
Discrepancies may stem from:
Q. Why do synthetic yields vary significantly between labs?
Key factors include:
- Purity of starting materials : Trace impurities in ethyl glycinate or chloroacetamide can derail cyclization .
- Moisture sensitivity : Anhydrous conditions are critical for intermediates like 3-chloropyridazine derivatives .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
